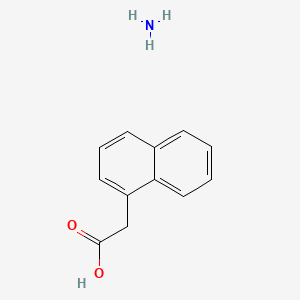

Ammonium 1-naphthaleneacetate

描述

Historical Perspectives and Discovery in Plant Sciences

The journey to understanding and utilizing compounds like Ammonium (B1175870) 1-naphthaleneacetate began with the discovery of auxins, the first class of plant hormones to be identified. In the late 19th century, Charles Darwin and his son Francis observed that a signal transmitted from the tip of a plant coleoptile was responsible for its bending towards light. phytohormones.info This laid the groundwork for future research.

It was Frits Went in the 1920s who successfully isolated this growth-promoting substance, which he named "auxin." nih.gov Later, in 1931, the chemical structure of the most common natural auxin, Indole-3-acetic acid (IAA), was determined. phytohormones.info The discovery of IAA spurred the synthesis and investigation of other compounds with similar biological activities.

In the 1930s and 1940s, a number of synthetic compounds with auxin-like activity were developed, including 1-naphthaleneacetic acid (NAA). nih.govwikipedia.org These synthetic auxins, including NAA and its salts like Ammonium 1-naphthaleneacetate, proved to be valuable in research and agriculture due to their stability and prolonged effectiveness compared to the easily degraded IAA. britannica.com The development of these synthetic analogs provided researchers with powerful tools to manipulate plant growth and development for various applications.

Role as a Synthetic Auxin Analog

This compound functions as a synthetic analog of the natural auxin, IAA. This means that it can bind to auxin receptors in plant cells and trigger a cascade of physiological responses that are typically regulated by endogenous auxins. These responses include cell elongation, cell division, and differentiation. britannica.com

Its role as a synthetic auxin is pivotal in numerous research and practical applications, such as:

Stimulating root formation: It is widely used to promote adventitious root development in stem and leaf cuttings for vegetative propagation. wikipedia.orgplantcelltechnology.complantcelltechnology.com

Plant tissue culture: In in vitro settings, it is a key component of culture media for inducing callus formation, shoot proliferation, and root induction. plantcelltechnology.complantcelltechnology.comresearchgate.net

Fruit development: It can be used to influence fruit set and prevent premature fruit drop. wikipedia.org

The efficacy of this compound often depends on the concentration used and the plant species being studied. Research has shown that at low concentrations, it promotes growth, while at higher concentrations, it can have inhibitory effects. wikipedia.org

Structural Relationship to Indole-3-acetic Acid (IAA) and Other Naphthalene (B1677914) Acetates

The biological activity of auxins is closely linked to their molecular structure. A key feature for many auxins is an aromatic ring and a carboxyl group, separated by a specific distance. youtube.com

Comparison with IAA: The primary natural auxin, Indole-3-acetic acid, possesses an indole (B1671886) ring as its aromatic structure. In contrast, this compound has a naphthalene ring. Both molecules have a carboxymethyl group attached to the ring structure. This structural similarity allows this compound to be recognized by the auxin signaling pathway in plants. researchgate.net

Other Naphthalene Acetates: this compound is one of several salts of 1-naphthaleneacetic acid. Other common forms include sodium 1-naphthaleneacetate and potassium 1-naphthaleneacetate. plantgrowthhormones.com These salts are generally more soluble in water than the parent acid, which can be advantageous for certain applications. From a biological activity standpoint, the active component is the 1-naphthaleneacetate anion, and the associated cation (ammonium, sodium, or potassium) primarily influences its physical properties like solubility.

Detailed Research Findings

The application of this compound, often in the form of its parent compound NAA, has been the subject of extensive research. The following tables summarize findings from various studies on its effects on different aspects of plant growth and development.

Table 1: Effect of 1-Naphthaleneacetic Acid (NAA) on Rooting of Cuttings in Various Plant Species

| Plant Species | NAA Concentration (ppm) | Observed Effect | Reference |

|---|---|---|---|

| Olive (Olea europaea L.) | 2000 | Significantly increased rooting percentage, number of roots, and root length. | researchgate.net |

| Mulberry (Morus sp.) | 2000 (in combination with IBA and Zinc Sulfate) | Improved various growth parameters including root and shoot length. | mdpi.com |

| Sugarcane (Saccharum officinarum L.) | 1-2 mg/L | Optimal for root induction in vitro, with variety-specific responses. | omicsonline.org |

| Lawsonia inermis L. | Varied concentrations | Demonstrated significant effects on root and shoot development. | netjournals.org |

Table 2: Influence of 1-Naphthaleneacetic Acid (NAA) in Plant Tissue Culture

| Plant Species | NAA Concentration | Application | Key Finding | Reference |

|---|---|---|---|---|

| Aloe vera | 1.5 mg/l | Root induction | Highest number of roots (5.0) with a 90% induction frequency. | researchgate.net |

| Aloe vera | 2.5 mg/l | Shoot proliferation | Highest number of shoots (3.10) per explant. | researchgate.net |

| Strawberry (Fragaria x ananassa 'Praratchatan No.80') | 1.0 mg/L (with 1.5 mg/L BA) | Callus induction | Effective for callus induction from runner tips. | researchgate.net |

| Black orchid hybrid (Coelogyne pandurata x C. rumphii) | 3 ppm | Root emergence | Accelerated the time of root emergence. | agrojournal.org |

Table 3: Comparative Effects of Different Auxins on Plant Growth Parameters

| Plant Species | Auxin Treatment | Parameter Measured | Result | Reference |

|---|---|---|---|---|

| Arabidopsis (aux1 mutant) | NAA, IAA, 2,4-D | Gravitropic response of roots | NAA restored the gravitropic response, while IAA and 2,4-D did not. | nih.gov |

| Lawsonia inermis L. | IAA, IBA, NAA | Leaf biomass | IBA-treated cuttings were more effective in producing higher leaf biomass compared to IAA and NAA. | netjournals.org |

| Mai vang (Ochna integerrima) | IBA and NAA combination | In vitro root formation | A combination of IBA and NAA effectively promoted root formation. | hcmuaf.edu.vn |

Structure

3D Structure of Parent

属性

CAS 编号 |

25545-89-5 |

|---|---|

分子式 |

C12H13NO2 |

分子量 |

203.24 g/mol |

IUPAC 名称 |

azanium;2-naphthalen-1-ylacetate |

InChI |

InChI=1S/C12H10O2.H3N/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H,13,14);1H3 |

InChI 键 |

DFJCVWWLYPHXNW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[NH4+] |

规范 SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)O.N |

其他CAS编号 |

25545-89-5 |

相关CAS编号 |

86-87-3 (Parent) |

同义词 |

1-naphthaleneacetic acid 1-naphthaleneacetic acid, ammonium salt 1-naphthaleneacetic acid, potassium salt 1-naphthaleneacetic acid, sodium salt 1-naphthylacetic acid 2-(1-naphthyl)acetic acid 2-(alpha-naphthyl)ethanoic acid 2-(naphthalen-1-yl)acetic acid alpha-naphthaleneacetic acid Galle-Donau potassium 1-naphthaleneacetate sodium 1-naphthaleneacetate |

产品来源 |

United States |

Mechanisms of Action and Molecular Interactions

Auxin Receptor Binding and Signal Transduction Pathways

As a synthetic auxin, the 1-naphthaleneacetate component engages with the primary auxin perception and signaling machinery. The canonical auxin signaling pathway involves the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. Upon binding, auxin stabilizes the interaction between TIR1/AFB proteins and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins. This degradation relieves the repression of Auxin Response Factors (ARFs), transcription factors that regulate the expression of auxin-responsive genes, thereby initiating downstream physiological effects.

While NAA participates in this canonical pathway, specific members of the auxin receptor family may exhibit differential activities. For instance, the AFB1 receptor has been identified as having a primary role in rapid, non-transcriptional auxin responses, such as the inhibition of root growth, which occurs within seconds of auxin application. nih.govnih.gov This rapid response is linked to auxin-triggered calcium influx. nih.govnih.gov AFB1 appears to buffer the transcriptional auxin response while simultaneously regulating rapid changes in cell growth. nih.govnih.gov

Furthermore, research on different synthetic auxins demonstrates that they can activate distinct signaling pathways. For example, in tobacco cell lines, NAA primarily stimulates cell elongation at concentrations much lower than those required to stimulate cell division. nih.govnih.gov This suggests that NAA may have a higher affinity for a receptor pathway that specifically triggers cell elongation, potentially involving the AUXIN-BINDING PROTEIN 1 (ABP1), as opposed to a separate pathway that governs cell division. nih.gov

| Feature | 1-Naphthaleneacetic Acid (NAA) | 2,4-Dichlorophenoxyacetic Acid (2,4-D) |

| Primary Effect | Stimulates cell elongation at low concentrations. nih.govnih.gov | Efficiently triggers cell division. nih.govnih.gov |

| Cell Division | Requires very high concentrations for stimulation. nih.gov | Promotes cell division effectively. nih.govnih.gov |

| Cell Elongation | Induces cell elongation. nih.gov | Does not induce cell elongation. nih.govnih.gov |

| Signaling Pathway | Proposed to act via a receptor with high affinity for NAA (e.g., ABP1) to trigger elongation. nih.gov | Proposed to act via a different receptor to activate cell division through a trimeric G-protein. nih.gov |

Influence on Endogenous Phytohormone Homeostasis and Crosstalk

The introduction of an exogenous auxin like NAA, along with the ammonium (B1175870) ion, can significantly perturb the delicate balance of endogenous phytohormones, leading to a cascade of interactions that influence plant growth and development.

The ammonium component of the compound can significantly impact the homeostasis of the natural auxin, IAA. High concentrations of ammonium have been shown to suppress auxin biosynthesis in roots, which results in reduced levels of free IAA and consequently impairs root development. mdpi.com The ability of a plant to maintain higher auxin levels in its roots is a critical factor for ammonium tolerance. mdpi.com Ammonium-induced acidification of the root environment can also trigger an asymmetric distribution of auxin in root tips, further altering growth responses. researchgate.net

The interplay between auxin and cytokinin is fundamental to plant development, particularly in regulating processes like root and shoot growth. Changes in auxin signaling, induced by NAA, can alter cytokinin sensitivity and response. nih.govnih.gov For example, modifications in auxin sensitivity have been shown to be the primary cause of altered cytokinin growth responses in roots. nih.govnih.gov Cytokinins are known to regulate cell division and organ differentiation, often acting antagonistically or synergistically with auxin. nih.gov The altered auxin signaling from NAA can therefore indirectly modulate the cytokinin pathway, impacting the auxin-to-cytokinin ratio that governs meristem activity and organogenesis.

The effects of Ammonium 1-naphthaleneacetate extend to a broad network of phytohormone interactions.

Abscisic Acid (ABA): Both increased external nitrate (B79036) and ammonium can lead to a rapid accumulation of ABA in shoots and roots. mdpi.com ABA can, in turn, help alleviate ammonium toxicity by activating antioxidant systems and enhancing the GS/GOGAT cycle for ammonium assimilation, thereby reducing the accumulation of reactive oxygen species (ROS) and free ammonium. mdpi.com

Gibberellin (GA): GA and auxin often have overlapping or downstream effects in many developmental processes, including cell elongation. nih.gov NAA has been shown to greatly increase cellulose (B213188) fiber formation when used in conjunction with gibberellic acid. wikipedia.org

Brassinosteroids (BR): Ammonium can promote the biosynthesis of brassinosteroids in rice by upregulating specific genes, which influences root growth. mdpi.com Brassinosteroids themselves affect cell expansion and division. nih.gov

Ethylene (B1197577), Salicylic Acid, and Jasmonic Acid: These hormones are primarily associated with stress and defense responses. nih.govnih.gov The ammonium component can induce a biotic stress-like response in plants, suggesting crosstalk with these defense-related hormone pathways. nih.gov For instance, polyamines, which interact with these hormones, play a role in mediating plant responses to abiotic stress, a condition that can be induced by high ammonium levels. nih.gov

| Phytohormone | Interaction with Ammonium (NH₄⁺) Component | Interaction with Naphthaleneacetate (NAA) Component |

| Indole-3-acetic Acid (IAA) | High NH₄⁺ suppresses IAA biosynthesis in roots. mdpi.com | NAA competes with and mimics IAA at receptor sites. |

| Cytokinin (CK) | Indirect effects via changes in overall nitrogen metabolism. | Alters auxin/cytokinin ratio, impacting growth and development. nih.govnih.gov |

| Abscisic Acid (ABA) | NH₄⁺ induces rapid ABA accumulation. mdpi.com | Crosstalk in stress responses and developmental processes. |

| Gibberellin (GA) | Indirect effects on growth. | Synergistic effect on cell elongation and fiber formation. nih.govwikipedia.org |

| Brassinosteroids (BR) | NH₄⁺ promotes BR biosynthesis. mdpi.com | Overlapping roles in cell expansion. nih.gov |

Impact on Cell Cycle Regulation and Cellular Processes

The dual nature of this compound leads to complex effects on cell division and expansion. The naphthaleneacetate anion generally promotes cell growth, while the ammonium cation can be inhibitory, particularly at higher concentrations.

The NAA component, as a potent auxin, primarily stimulates cell expansion and elongation. nih.gov This is a classic auxin response mediated by the "acid growth" hypothesis, where auxin promotes the pumping of protons into the cell wall, lowering the pH. This acidic environment activates enzymes like expansins, which loosen the cell wall structure, allowing the cell to take up water and expand under turgor pressure. Studies have shown that NAA induces cell elongation at concentrations significantly lower than those needed to promote cell division. nih.govnih.gov

In contrast, the ammonium component can have an inhibitory effect on these processes. In Arabidopsis thaliana, exposure to ammonium has been shown to reduce primary root growth by decreasing both the maximum rate of elemental expansion and the length of the elongation zone. nih.govresearchgate.net This suggests that while the NAA part of the compound signals for elongation, the ammonium part can create a physiological condition that restricts it.

Furthermore, ammonium nutrition has been linked to the downregulation of cell cycle-related genes, including cyclin-dependent kinases and cyclins. nih.gov This effect is thought to be mediated by an increase in reactive oxygen species (ROS), which can inhibit cell cycle activity. nih.gov Therefore, ammonium can reduce cell proliferation, which limits the supply of new cells available for the elongation zone. nih.gov This creates a potentially antagonistic interaction where the NAA component promotes the expansion of existing cells while the ammonium component may simultaneously suppress the production of new ones.

Cell Division and Differentiation Control

This compound, through its active NAA component, exerts significant control over cell division and differentiation, though its effects can be distinct from other auxins and are concentration-dependent. Research on tobacco cell lines has demonstrated that NAA and another synthetic auxin, 2,4-Dichlorophenoxyacetic acid, activate different signaling pathways. Specifically, NAA is a more potent stimulator of cell elongation at concentrations much lower than those required to promote cell division. In contrast, 2,4-D preferentially triggers cell division.

This differential effect suggests the existence of distinct perception and signaling mechanisms. A proposed model indicates that a receptor with high affinity for NAA, possibly ABP1 (AUXIN-BINDING PROTEIN 1), primarily triggers the cell elongation pathway. A separate, unidentified receptor with a higher affinity for 2,4-D is thought to activate cell division via a trimeric G-protein cascade. While NAA can induce cell division, it requires concentrations approximately ten times higher than those needed to stimulate cell elongation nih.gov. This dose-dependent differential activity is a key aspect of its mechanism in controlling the balance between cell proliferation and differentiation.

Gene Expression Regulation

NAA fundamentally alters plant development by modulating the expression of a wide array of genes. This regulation is achieved through a complex network involving signaling cascades that lead to changes in the activity of transcription factors and the subsequent up- or downregulation of target genes.

Differential Gene Expression Profiling in Response to Treatment

Treatment of plants with NAA leads to significant and rapid changes in the transcriptome. Studies on ornamental pomegranate have identified a suite of genes that are differentially expressed following NAA application. This profiling reveals that NAA acts as a molecular switch, altering the expression levels of genes involved in hormone signaling and transport, which in turn mediates developmental processes. For instance, the application of NAA was found to significantly upregulate the expression of several key regulatory genes, demonstrating its direct impact on the transcriptional landscape of the treated tissues nih.gov.

Identification and Characterization of NAA-Responsive Genes

Specific genes that respond to NAA have been identified and characterized, shedding light on the molecular pathways it influences. In studies on ornamental pomegranate, NAA treatment was shown to upregulate several auxin- and hormone-related genes. These include ILR1 (IAA-LEUCINE RESISTANT1), an enzyme involved in releasing active auxin from its conjugated forms; LAX2 (LIKE-AUX1 2), an auxin influx carrier; ARF (AUXIN RESPONSE FACTOR), a family of transcription factors that regulate auxin-responsive genes; and JAR1, which is involved in the synthesis of jasmonate-amino acid conjugates nih.gov. The upregulation of these genes indicates that NAA enhances auxin signaling, transport, and crosstalk with other hormone pathways to exert its effects on plant development.

Below is a table summarizing the observed gene expression changes in response to NAA treatment in ornamental pomegranate tissues.

| Gene | Function | Effect of NAA Treatment |

| ILR1 | IAA-amino acid hydrolase | Upregulated |

| LAX2 | Auxin influx transporter | Upregulated |

| ARF | Transcription factor | Upregulated |

| JAR1 | Jasmonate-amido synthetase | Upregulated |

| ASR | Abscisic acid, Stress, Ripening | Upregulated |

Analysis of Transcription Factors and Regulatory Networks

The regulation of gene expression by NAA is mediated by transcription factors that are central to the auxin signaling pathway. Auxin Response Factors (ARFs) are a key class of transcription factors that bind to specific DNA sequences, known as auxin response elements (AuxREs), in the promoters of auxin-responsive genes nih.gov. In the absence of auxin, ARF activity is often repressed by Aux/IAA proteins. The presence of NAA leads to the degradation of these repressors, freeing ARFs to activate or repress the transcription of their target genes.

This primary mechanism is part of a larger, intricate gene-regulatory network. These networks involve extensive crosstalk between different hormone pathways and are controlled by various families of transcription factors, including bHLH, MYB, and MADS-box proteins, which integrate endogenous and environmental signals to control development nih.gov. The activation of specific ARF genes by NAA demonstrates how it plugs into this complex regulatory system to orchestrate specific developmental outcomes, such as petaloidy in ornamental pomegranates nih.gov.

Biochemical Pathways and Enzymatic Modulation

Beyond gene expression, NAA can directly influence biochemical pathways through the modulation of enzymatic activity. This provides a more immediate mechanism for cellular response compared to the slower process of transcription and translation.

Phospholipase A2 (PLA2) Inhibition Mechanisms

The interaction of NAA with Phospholipase A2 (PLA2), an enzyme that hydrolyzes phospholipids (B1166683) to release fatty acids and lysophospholipids, is multifaceted. In plants, auxins including NAA have been shown to rapidly stimulate PLA2 activity. Within minutes of application to soybean cells or isolated plant membranes, active auxins increased the production of lysophosphatidylethanolamine (LPE) and lysophosphatidylcholine (B164491) (LPC), which are products of PLA2 action nih.gov. This stimulation suggests PLA2 is an early component of the auxin signal transduction pathway, with its products acting as second messengers nih.gov.

Conversely, studies on animal-derived PLA2 have demonstrated a different interaction. X-ray crystallography and enzyme kinetics studies on porcine pancreatic PLA2 revealed that NAA can act as an inhibitor nih.gov. The research showed that NAA binds at the entrance to the enzyme's active site cleft. This binding physically obstructs the substrate's entry into the active site, thereby inhibiting the enzyme's catalytic activity nih.gov. This finding highlights a potential mechanism for direct enzymatic inhibition, although the biological context (animal enzyme vs. plant cellular response) leads to different outcomes. The ability of NAA to inhibit animal PLA2 suggests the naphthaleneacetic acid structure could be a scaffold for designing broad-spectrum PLA2 inhibitors nih.gov.

Physiological Effects in Plant Development and Growth

Root System Architecture and Development

Ammonium (B1175870) 1-naphthaleneacetate is highly effective in promoting the formation of adventitious roots, which are roots that arise from non-root tissues, such as stems or leaves. This property is crucial for the vegetative propagation of many plant species. The NAA component of the compound is known to stimulate cell division and differentiation in stem tissues, leading to the initiation of new root meristems.

Research on stem cuttings of Hemarthria compressa (whip grass) demonstrated that NAA significantly enhances rooting efficiency. Treatment with NAA resulted in a higher percentage of rooting and a greater number of adventitious roots per cutting compared to controls. nih.gov The optimal response is often concentration-dependent, with lower to moderate concentrations typically yielding the best results, while higher concentrations can become inhibitory. nih.gov

A study on Hemarthria compressa cuttings provided specific data on the influence of different NAA concentrations on rooting efficiency after 30 days.

| Treatment (NAA mg/L) | Soaking Duration (min) | Rooting Percentage (%) | Number of Adventitious Roots per Cutting |

| 0 (Control) | 20 | 75.56 | 13.67 |

| 100 | 20 | 91.11 | 24.33 |

| 200 | 20 | 97.78 | 31.67 |

| 300 | 20 | 88.89 | 21.00 |

| 400 | 20 | 80.00 | 16.33 |

Data adapted from a study on Hemarthria compressa, showing the effect of NAA on adventitious root formation. nih.govresearchgate.net

The 1-naphthaleneacetate component is a potent stimulator of lateral root formation. cdnsciencepub.com It acts by promoting the division of pericycle cells, the tissue layer from which lateral roots originate. cdnsciencepub.com Studies on maize (Zea mays) have shown that NAA is a more effective inhibitor of primary root elongation than IAA or indole-3-butyric acid (IBA), while also promoting the formation of lateral roots in specific zones of the primary root. cas.cz In Allium cepa (onion), NAA application not only increases the number of lateral roots but can also alter their arrangement along the parent root. cdnsciencepub.com

While the NAA component primarily drives root initiation, the ammonium ion (NH₄⁺) can also influence root architecture. Research on Arabidopsis thaliana has shown that local ammonium supply can increase lateral root initiation and higher-order branching, complementing the effects of nitrate (B79036), which primarily stimulates lateral root elongation. This suggests that both components of Ammonium 1-naphthaleneacetate can contribute to a more branched root system. However, it is important to note that high concentrations of ammonium can inhibit primary root growth by reducing the length of the meristem and elongation zone. nih.gov

Research has quantified this effect. In the study on Hemarthria compressa, treatment with NAA not only increased the number of roots but also the root dry weight per cutting, a direct measure of biomass accumulation. nih.gov Similarly, studies on wheat genotypes showed that the application of NAA significantly increased root fresh and dry weight. researchgate.netpakbs.org In Rehmannia glutinosa, NAA treatment was found to increase the mass of tuberous roots by 21.14% by increasing both the number of roots and their diameter. nih.gov

The following table illustrates the effect of NAA on the root dry weight of Hemarthria compressa cuttings.

| Treatment (NAA mg/L) | Soaking Duration (min) | Root Dry Weight per Cutting (g) |

| 0 (Control) | 20 | 0.052 |

| 100 | 20 | 0.091 |

| 200 | 20 | 0.113 |

| 300 | 20 | 0.084 |

| 400 | 20 | 0.066 |

Data adapted from research on Hemarthria compressa, indicating changes in root biomass. nih.govresearchgate.net

Shoot and Stem Development

Auxins like NAA are fundamental regulators of cell elongation, a key process in stem growth. nih.gov The application of NAA can stimulate the elongation of stem internodes, contributing to increased plant height. pakbs.org This effect is mediated through auxin signaling pathways that ultimately influence cell wall extensibility. Research in Brassica napus has highlighted that auxin signaling pathways, involving Aux/IAA proteins, directly control stem elongation by regulating genes responsible for cell wall-loosening proteins. mdpi.com

However, the effect is highly dependent on concentration. While optimal concentrations promote elongation, supraoptimal levels can be inhibitory. Studies in tobacco cell lines have shown that NAA stimulates cell elongation at concentrations much lower than those required to stimulate cell division. nih.gov

Apical dominance is the phenomenon where the central, main stem of a plant grows more strongly than the lateral stems. This process is primarily controlled by auxin produced in the apical bud and transported down the stem, which inhibits the outgrowth of lateral (axillary) buds. nih.govnih.gov

This compound, as a potent synthetic auxin, can be used to experimentally modulate and study this phenomenon. In classic plant physiology experiments, if the shoot apex is removed (decapitation), the lateral buds are released from inhibition and begin to grow. Applying NAA to the cut surface can effectively replace the apical bud and restore the inhibition of lateral bud outgrowth, demonstrating its central role in maintaining apical dominance. researchgate.net This effect is thought to be mediated by the downregulation of cytokinin levels in the stem, a hormone that promotes lateral bud growth. researchgate.net

Reproductive Development and Fruit Physiology

The application of this compound and its corresponding acid form, NAA, is a critical tool in managing fruit crops. As a synthetic auxin, it can induce a range of physiological responses that affect fruit set, load, and retention, thereby influencing both yield and quality.

Auxins are fundamentally involved in the process of fruit set, which is the initial stage of fruit development following pollination and fertilization. This compound can be used to augment this process, particularly in species that may experience poor natural fruit set due to various environmental or physiological factors.

In citrus varieties, the application of NAA has been shown to increase both initial and horticultural fruit set. For instance, in 'Navel' oranges, NAA application increased the initial fruit set from a baseline of 5.22% in control groups to 12.99%. researchgate.net Similarly, in 'Valencia' oranges, NAA treatment resulted in a significant increase in the final horticultural fruit set. researchgate.net Research on sapota (Manilkara achras L.) cv. Kalipatti also demonstrated that foliar sprays of NAA during the July-August flowering period significantly improved fruit setting percentages from a baseline to as high as 18.5%. cabidigitallibrary.org This enhancement is attributed to the role of auxins in preventing the formation of an abscission layer at the base of the flower pedicel, thus promoting ovary retention and subsequent development into fruit.

Table 1: Effect of 1-Naphthaleneacetic Acid (NAA) on Fruit Set in Different Cultivars

| Crop/Cultivar | Control Fruit Set (%) | NAA-Treated Fruit Set (%) | Percentage Increase |

|---|---|---|---|

| Navel Orange (Initial) | 5.22 | 12.99 | 148.85% |

| Valencia Orange (Horticultural) | 0.18 | 1.35 | 650.00% |

While enhancing fruit set is desirable in some contexts, many fruit trees naturally set more fruit than they can support to maturity, leading to small, poor-quality fruit and biennial bearing (a cycle of a heavy crop one year and a light crop the next). agriplantgrowth.com Chemical thinning is employed to reduce crop load, and NAA is a widely used agent for this purpose.

The mechanism of NAA-induced thinning is complex. One hypothesis suggests that NAA treatment may cause a temporary blockage of photosynthate transport from leaves to developing fruitlets, leading to nutrient stress and the abscission of weaker fruits. frontiersin.org Another proposed mechanism is that NAA induces seed abortion in some fruitlets, which reduces their ability to compete for nutrients and leads to their eventual drop. bonide.com

The effectiveness of NAA as a thinning agent is highly dependent on timing, concentration, and environmental conditions. For apples, the most effective application time is when the king fruit diameter is between 7 and 12 mm. agriplantgrowth.com Studies on 'Elstar' apples showed that NAA application decreased yield by 11% but significantly increased average fruit size by 20%. scispace.com In loquat, NAA application at the end of bloom resulted in an 11% to 18% increase in final fruit diameter, improving fruit grade and enabling an earlier harvest. thepharmajournal.com

Table 2: Research Findings on NAA as a Fruit Thinning Agent

| Crop | Outcome of NAA Application | Reference Study Finding |

|---|---|---|

| Apple ('Elstar') | -11% Yield, +20% Fruit Size | Bukovac, et al. |

| Apple ('Delicious' & 'Fuji') | Risk of pygmy fruit formation when combined with BA | University of Massachusetts |

| Loquat | +11-18% Fruit Diameter, Improved Earliness | Agustí, et al. |

Pre-harvest fruit drop is a significant cause of yield loss in many fruit crops, including apples and grapes. This phenomenon is often linked to a natural decline in endogenous auxin levels in the fruit pedicel as it approaches maturity, which triggers the formation of an abscission zone.

Application of NAA can counteract this process by supplementing the auxin levels, thereby delaying the formation of the abscission layer and keeping the fruit attached to the tree longer. plantgrowthhormones.comucanr.edu Research has shown that NAA is fast-acting, with a cessation of fruit drop observable within 2-3 days of application. plantgrowthhormones.com A single application can provide control for 7-10 days, and split applications can extend this period. plantgrowthhormones.comnwseed.comniab.com

In 'Idared' apples, NAA treatment reduced the share of fallen fruit from 23.1% in control trees to between 1.9% and 9.1%. plantgrowthhormones.com A study on 'Dolcetto' grapes, a cultivar highly susceptible to pre-harvest berry dropping, found that multiple NAA applications reduced berry drop by approximately 92% compared to untreated vines. gardenersedge.com This effect was linked to the downregulation of genes involved in the ethylene (B1197577) biosynthesis pathway, a key hormonal trigger for abscission. gardenersedge.com

Table 3: Efficacy of NAA in Preventing Pre-harvest Fruit Drop

| Crop | Control (Fruit Drop) | NAA-Treated (Fruit Drop) | Reduction in Drop |

|---|---|---|---|

| Apple ('Idared') | 23.1% of total yield | 1.9% - 9.1% of total yield | >60% |

The role of this compound in inhibiting the formation of seeds is complex and highly dependent on concentration and application timing. While lower concentrations can promote fruit and seed development, higher concentrations applied at critical developmental stages can have an inhibitory effect.

Research on apples has demonstrated that NAA sprays applied shortly after petal fall can reduce the number of seeds per fruit. agriplantgrowth.com Higher concentrations of NAA were also found to decrease the individual weight of seeds and promote the degeneration of the embryo and endosperm within the developing seed. agriplantgrowth.com This indicates a direct interference with the physiological processes of seed development. The application timing is critical; treatments applied 35 days after petal fall were found to be ineffective in thinning or affecting seed count. agriplantgrowth.com

Information regarding the specific use of this compound for the inhibition of nut formation is not widely documented in scientific literature. The primary focus of research has been on fleshy fruits and seed pods. However, related compounds are used commercially to inhibit unwanted sprout and sucker growth on various ornamental and fruit trees, demonstrating the growth-inhibiting potential of this class of synthetic auxins on specific plant structures. scispace.comamleo.com

Plant Tissue Culture and In Vitro Propagation

In the controlled environment of a laboratory, this compound is a key component of growth media for plant tissue culture. Its primary role is to stimulate cell division and differentiation, particularly the formation of callus and roots.

Callus, an unorganized mass of plant cells, is often the first step in micropropagation and genetic transformation. The formation of callus from explants (small pieces of plant tissue) is typically induced by a combination of plant hormones, with an auxin like NAA and a cytokinin being the most common pairing.

NAA is frequently used to induce and proliferate callus. In studies on Paeonia lactiflora, the combination of NAA with other growth regulators was crucial for successful callus induction. While the presence of 2,4-D (another synthetic auxin) was important for maintaining the callus growth state, NAA was found to be important for the speed of callus induction. amleo.com The highest callus induction rate (86.67%) was achieved on a medium containing both NAA and 2,4-D. amleo.com For callus proliferation, a medium containing 0.5 mg·L⁻¹ NAA, 1.0 mg·L⁻¹ 2,4-D, and 0.5 mg·L⁻¹ TDZ yielded the highest proliferation coefficient. amleo.com In the tissue culture of Piper longum, a combination of NAA and BAP (a cytokinin) was effective for callus proliferation from leaf explants.

Table 4: Role of NAA in Callus Induction and Proliferation in Paeonia lactiflora

| Culture Stage | Optimal NAA Concentration (mg·L⁻¹) | Other Key Hormones | Result |

|---|---|---|---|

| Induction | 0.5 or 1.0 | 1.0 or 0.5 mg·L⁻¹ 2,4-D, 0.5 mg·L⁻¹ TDZ | 86.67% Induction Rate |

Somatic Embryogenesis Induction and Development

Somatic embryogenesis is a developmental process where a plant somatic cell can dedifferentiate to form a totipotent embryonic stem cell capable of developing into an embryo. mdpi.com this compound, as a source of NAA, is frequently employed to initiate this process. Synthetic auxins like NAA are commonly used to start embryogenic cultures. ajol.info

The induction of somatic embryogenesis often begins with the formation of a callus, an undifferentiated mass of plant cells, from a tissue explant. nbinno.com NAA, often in conjunction with other plant hormones such as cytokinins, provides the necessary signals for cells to dedifferentiate and proliferate into this callus state. nbinno.com For instance, in sunflower (Helianthus annuus L.), protoplasts cultured in a medium supplemented with NAA and benzylaminopurine (BAP) led to the formation of somatic embryos. nih.gov Similarly, research on rapeseed (Brassica napus L.) has shown that combining different auxins, including NAA, can be essential for inducing embryogenesis. ajol.info

The concentration and combination of growth regulators are critical. In oil palm, somatic embryogenesis was successfully induced using NAA. itb.ac.id In peanut cultivars, efficient somatic embryogenesis was achieved with low concentrations of auxins like NAA, which is significant because excessively high concentrations can lead to undesirable somaclonal variations. plos.org After the initial induction phase with auxins, the maturation of these embryos may require transfer to a medium with reduced or no auxins to allow for proper development. nih.govitb.ac.id

| Plant Species | Explant Type | Effective NAA Combination | Outcome | Reference |

|---|---|---|---|---|

| Sunflower (Helianthus annuus L.) | Hypocotyl Protoplasts | NAA and BAP | Appearance of somatic embryos. | nih.gov |

| Oil Palm (Elaeis guineensis) | Embryogenic Callus | NAA | Induction of somatic embryogenesis. | itb.ac.id |

| Rapeseed (Brassica napus L.) | Hypocotyls | 2,4-D, NAA, and BAP | Production of somatic embryos. | researchgate.net |

Adventitious Shoot Regeneration

Adventitious shoot regeneration is the formation of shoots from tissues that would not normally produce them, such as leaves, stems, or roots. This process is fundamental for the clonal propagation of plants. This compound plays a crucial role, typically in combination with cytokinins, to stimulate organogenesis.

Research across various plant species has demonstrated the efficacy of NAA in promoting adventitious shoots.

Gentiana Cultivars : An auxin/cytokinin combination was found to be essential for regeneration, with NAA being more effective than other auxins like IAA or 2,4-D. nih.gov Optimal conditions for leaf and stem explants were a combination of Thidiazuron (TDZ) and NAA. nih.gov

Apple Cultivar 'Red Chief' : In vitro derived leaf explants cultured on a Murashige and Skoog (MS) medium with different combinations of BAP and NAA showed shoot formation frequencies ranging from 26.47% to 96.35%. researchgate.net The most effective treatment for regeneration rate and the number of shoots per explant was found to be a combination of 5 mg/l BAP and 0.2 mg/l NAA. researchgate.net

Peach Rootstock Hansen 536 : Good regeneration rates (29.3% to 37%) were achieved when leaf explants were placed on media supplemented with BAP in combination with NAA. mdpi.com

Camelina : The application of auxin-type growth regulators was essential for the formation of regenerative structures from immature embryo explants. mdpi.com

These studies highlight a common theme: the synergistic action between NAA and a cytokinin is often required to induce the development of adventitious shoots efficiently. The specific concentrations and the type of cytokinin can vary significantly depending on the plant species and the explant source. nih.govresearchgate.netmdpi.com

| Plant Species | Explant Type | Effective NAA Combination | Regeneration Frequency/Result | Reference |

|---|---|---|---|---|

| Gentiana cv. WSP-3 | Leaf and Stem | 0.1 mg/l NAA + 5-10 mg/l TDZ | Optimal regeneration. | nih.gov |

| Apple cv. 'Red Chief' | Leaf | 0.2 mg/l NAA + 5 mg/l BAP | 96.35% shoot formation with 5.23 shoots per explant. | researchgate.net |

| Peach Rootstock Hansen 536 | Leaf | NAA in combination with BAP | Regeneration rates up to 37%. | mdpi.com |

Micropropagation Protocols and Optimization

Micropropagation is a collection of techniques used to grow plants under sterile conditions, allowing for the rapid production of a large number of progeny. cabidigitallibrary.org this compound is a vital component in many micropropagation protocols, influencing stages from shoot proliferation to rooting. nbinno.comresearchgate.net

The optimization of a micropropagation protocol often involves manipulating the concentrations of plant growth regulators to achieve desired outcomes. In the case of Aloe vera, different levels of NAA had varied effects on shoot proliferation, callus induction, and root induction. researchgate.net A concentration of 2.5 mg/l NAA induced the highest number of shoots per explant, while 1.5 mg/l was optimal for the highest number of roots. researchgate.net

For rooting of in vitro raised shoots, NAA is widely used to stimulate the development of a healthy root system, which is critical for the successful acclimatization of plantlets to soil conditions. nbinno.comcaissonlabs.com

In Caladium bicolor, the best rooting was reported on a medium supplemented with 1.0 mg/l NAA. cabidigitallibrary.org

For the ornamental plant Stemona curtisii, the optimal concentration of NAA for maximum root production was found to be 1 mg/l on a solid MS medium, which induced 100% root formation. thaiscience.info

In Dioscorea bulbifera, a study on rooting of shoots found that 2.5 mg/l NAA induced the longest roots, with 100% of the shoots forming roots at this concentration. annexpublishers.com

Research on Curcuma longa L. showed that MS medium supplemented with 1 mg/l NAA and 2 or 3 mg/l BA yielded an optimal number of roots. tci-thaijo.org

The interaction of NAA with other growth regulators, like cytokinins, is also crucial for the shoot multiplication phase. In Petunia hybrida, NAA-based treatments were found to regenerate a high percentage of callus-producing shoots. nih.gov For Cryptolepis sanguinolenta, combinations of BA and NAA were effective for shoot regeneration. scirp.org

| Plant Species | Micropropagation Stage | NAA Concentration/Combination | Key Finding | Reference |

|---|---|---|---|---|

| Aloe vera | Shoot & Root Induction | 2.5 mg/l for shoots; 1.5 mg/l for roots | Induced the highest number of shoots (3.10) and roots (5.0), respectively. | researchgate.net |

| Caladium bicolor | Rooting | 1.0 mg/l NAA | Achieved the best rooting results. | cabidigitallibrary.org |

| Stemona curtisii | Rooting | 1.0 mg/l NAA | Induced 100% root formation with the highest number of roots. | thaiscience.info |

| Dioscorea bulbifera | Rooting | 2.5 mg/l NAA | Produced the longest roots and 100% rooting frequency. | annexpublishers.com |

| Curcuma longa L. | Shoot & Root Induction | 1 mg/l NAA + 2-3 mg/l BA | Produced the highest average number of new shoots and an optimum number of roots. | tci-thaijo.org |

Research Methodologies and Advanced Analytical Approaches

Spectrophotometric and Chromatographic Quantification Methods for Naphthalene (B1677914) Acetates in Plant Matrices

Quantifying the concentration of naphthalene acetates, such as the active component 1-naphthaleneacetic acid (NAA), in plant samples is crucial for understanding its uptake, distribution, and metabolism. Chromatographic and spectrophotometric methods are fundamental to this process, offering high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with UV or DAD Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of auxins like NAA in plant tissues. researchgate.netnih.gov The method separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. mdpi.com For NAA analysis, a reversed-phase column, such as C18, is commonly used. frontiersin.org

The sample preparation for HPLC analysis typically involves several steps. First, the compound is extracted from the plant matrix, which can include fruits, vegetables, or grains. mdpi.com A common procedure involves homogenization of the sample in an organic solvent like acetone, sometimes under acidic conditions to ensure the protonation of the analyte. mdpi.combiologists.com This is often followed by a liquid-liquid partitioning step and solid-phase extraction (SPE) for cleanup to remove interfering substances from the complex plant extract. nih.gov

Once the purified extract is injected into the HPLC system, the separation is achieved using a mobile phase, which is often a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. wikipedia.org The detection of NAA is frequently accomplished using an Ultraviolet (UV) detector or a Diode Array Detector (DAD). frontiersin.org A DAD, a more advanced version of the UV detector, can acquire a full UV spectrum for the analyte, which aids in its identification and purity assessment. frontiersin.orgfrontiersin.org The quantification is based on the peak area, which is proportional to the concentration of the substance. nih.gov The limit of quantification for NAA using these methods can be as low as 0.005 to 0.01 mg/kg in various plant and soil samples. mdpi.comnih.gov

| Parameter | HPLC with UV/DAD Detection of 1-Naphthaleneacetic Acid |

| Instrumentation | High-Performance Liquid Chromatography system |

| Detector | Ultraviolet (UV) or Diode Array Detector (DAD) mdpi.comfrontiersin.org |

| Column | Reversed-phase, e.g., Phenylsilanized silica (B1680970) gel or C18 frontiersin.orgmdpi.com |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., 2 mmol/L ammonium acetate) and organic solvent (e.g., acetonitrile) mdpi.comwikipedia.org |

| Sample Preparation | Extraction with acetone, followed by hydrolysis and clean-up using liquid-liquid partitioning and/or solid-phase extraction mdpi.combiologists.com |

| Limit of Quantification | 0.005 - 0.01 mg/kg in matrices like garlic, soil, and other agricultural products mdpi.comnih.gov |

| Retention Time | Approximately 10-13 minutes, depending on the specific method parameters mdpi.com |

Fluorescence and Phosphorescence Spectroscopy Applications

Fluorescence and phosphorescence are types of molecular photoluminescence that can be harnessed for highly sensitive analytical measurements. lcsciences.com These techniques are based on the principle that certain molecules, after absorbing light and reaching an excited electronic state, emit light (luminesce) upon returning to their ground state. lcsciences.com

For the determination of 1-naphthaleneacetic acid, a micelle-stabilized room-temperature phosphorescence (MS-RTP) method has been developed. mdpi.com This technique offers a convenient and sensitive alternative for quantification. In this method, the analysis is carried out in a micellar medium, typically sodium dodecyl sulfate (B86663) (SDS), which helps to organize the analyte molecules and enhance the phosphorescence signal. mdpi.com

The procedure involves creating a solution containing the sample extract, the micellizing agent (SDS), an external heavy atom perturber (like thallium nitrate) to promote phosphorescence, and an oxygen scavenger (such as sodium sulfite) to prevent quenching of the signal by molecular oxygen. mdpi.com The resulting solution is then excited with light at a specific wavelength, and the intensity of the emitted phosphorescence is measured. This intensity is proportional to the concentration of NAA. The method has been successfully applied to determine NAA in spiked canned pineapple samples, demonstrating good accuracy and precision. mdpi.com

| Parameter | Micelle-Stabilized Room-Temperature Phosphorescence (MS-RTP) of 1-Naphthaleneacetic Acid |

| Technique | Micelle-Stabilized Room-Temperature Phosphorescence (MS-RTP) mdpi.com |

| Principle | Measurement of phosphorescence emission from the analyte in a micellar solution at room temperature mdpi.com |

| Micellar Medium | Sodium dodecyl sulfate (SDS) mdpi.com |

| Key Reagents | Thallium nitrate (B79036) (external heavy atom), Sodium sulfite (B76179) (oxygen scavenger) mdpi.com |

| Linear Dynamic Range | 70–500 ng mL⁻¹ mdpi.com |

| Limit of Detection | 21 ng mL⁻¹ mdpi.com |

| Mean Recovery | 98.6% in pineapple samples mdpi.com |

| Precision (RSD) | 2.37% (at 250 ng mL⁻¹) mdpi.com |

Molecular and Omics Techniques in Response Analysis

To dissect the biological mechanisms activated by ammonium 1-naphthaleneacetate, researchers employ "omics" technologies. These advanced approaches provide a global view of the changes occurring in genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics) within the plant, offering deep insights into the pathways regulated by this synthetic auxin.

Transcriptome Analysis (RNA-Seq) for Gene Expression Studies

Transcriptome analysis, primarily through RNA sequencing (RNA-Seq), is a powerful tool for investigating how treatment with a compound like NAA alters gene expression across the entire genome. nih.govfrontiersin.org This technique allows for the identification and quantification of all RNA molecules in a sample at a specific moment, providing a snapshot of the genes that are actively being transcribed.

In the context of auxin response, RNA-Seq has been used to study the effects of NAA on adventitious root formation in tea cuttings and to identify key regulatory genes in carrot root expansion. nih.govnih.gov The process involves treating plant tissues with the compound, extracting the total RNA, and then sequencing the complementary DNA (cDNA) libraries. nih.gov The resulting sequence data is then mapped to a reference genome to determine the expression level of each gene.

These studies reveal that NAA treatment leads to significant changes in the expression of numerous genes. frontiersin.org Differentially expressed genes (DEGs) are often involved in plant hormone signal transduction, tryptophan metabolism, and the regulation of other plant hormones like cytokinins and gibberellins. mdpi.comnih.gov Key gene families that are consistently implicated in the auxin response include AUX/IAA, ARF (Auxin Response Factor), GH3, and SAUR (Small Auxin Up RNA). frontiersin.orgmdpi.com By identifying these DEGs, researchers can begin to piece together the complex gene regulatory networks that mediate the physiological effects of NAA. nih.gov

Proteomics and Metabolomics for Pathway Elucidation

Proteomics and metabolomics provide complementary information to transcriptomics by analyzing the downstream products of gene expression: proteins and metabolites. These techniques help to elucidate the functional pathways affected by this compound.

Proteomics involves the large-scale study of proteins, their structures, and their functions. cncb.ac.cn In response to a stimulus like an auxin treatment, the abundance, modification state, or subcellular localization of proteins can change. Techniques like two-dimensional gel electrophoresis (2D-GE) or more advanced mass spectrometry-based methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are used to separate and identify proteins from a sample. frontiersin.org Comparative proteomic analysis of treated versus untreated plants can reveal changes in proteins involved in key metabolic pathways (e.g., glycolysis, phenylpropanoid biosynthesis), stress responses, and hormone signaling. mdpi.comfrontiersin.org

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. researchgate.net It aims to measure the complete set of small-molecule metabolites in a biological sample. nih.gov Following treatment with NAA, targeted or untargeted metabolomic approaches using Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS can identify and quantify changes in the auxin metabolome. researchgate.netnih.gov This includes not only NAA and its parent acid, indole-3-acetic acid (IAA), but also their precursors (e.g., tryptophan), conjugates (e.g., IAA-amino acid conjugates), and catabolites (e.g., oxIAA). researchgate.netbiologists.com Profiling these metabolites provides direct insight into the pathways of auxin biosynthesis, storage, and degradation, and how they are perturbed by the application of an external synthetic auxin. nih.gov

Weighted Gene Co-expression Network Analysis (WGCNA)

Weighted Gene Co-expression Network Analysis (WGCNA) is a systems biology method for describing the correlation patterns among genes across multiple samples. frontiersin.org Instead of considering individual genes, WGCNA focuses on identifying modules of highly co-regulated genes. nih.gov This approach is particularly useful for understanding the complex interplay of genes in response to a stimulus like an auxin treatment.

The analysis begins with a gene expression dataset, typically from an RNA-Seq experiment. WGCNA constructs a network where genes are nodes and the connections (edges) between them are weighted based on the correlation of their expression patterns. frontiersin.org Genes are then clustered into modules, which often correspond to specific biological pathways or functions.

WGCNA has been applied to analyze transcriptome data from NAA-treated tea cuttings to identify key hub genes involved in rooting. nih.gov Hub genes are those that are highly connected within a module and are often critical regulators of that module's function. frontiersin.org By correlating these modules with specific physiological traits (e.g., rooting rate) or treatments, researchers can identify the most relevant gene networks. nih.gov This powerful analytical approach has been used to identify modules and hub genes related to hormone signaling, stress responses, and developmental processes in various plant studies, providing a higher-level understanding of the gene regulatory architecture. mdpi.comnih.gov

Plant Phenotyping and Morphometric Analysis

The study of this compound's effects on plant physiology relies on precise and quantitative measurements of plant traits, a field known as phenotyping. Morphometric analysis, the quantitative study of shape and size, is central to understanding the changes induced by this synthetic auxin.

For instance, studies on the application of 1-Naphthaleneacetic acid (NAA), the active component of this compound, have shown significant effects on plant growth. In Mokara Chark Kuan orchids, the application of 25 mg/L NAA was found to significantly increase plant height. ufu.br Similarly, research on valerian grown in an aeroponic system demonstrated that increasing concentrations of NAA led to a significant increase in plant height and shoot dry weight. researchgate.net These parameters are readily quantifiable using digital imaging technologies, which can provide detailed insights into growth dynamics following treatment. wsu.edu

Table 1: Effect of 1-Naphthaleneacetic Acid (NAA) on Valerian Growth Parameters in an Aeroponic System

| NAA Concentration (mg/L) | Plant Height (cm) | Shoot Dry Weight (g) |

|---|---|---|

| 0 (Control) | 25.4 | 1.8 |

| 0.1 | 28.1 | 2.1 |

| 0.3 | 30.5 | 2.5 |

| 0.5 | 33.2 | 2.9 |

Data adapted from a study on Valeriana officinalis L. showing that increasing NAA concentration significantly enhanced growth parameters. researchgate.net

These imaging techniques allow for a dynamic and quantitative assessment of how this compound influences plant development, providing valuable data for understanding its physiological role.

The root system is critically important for nutrient and water uptake, and its architecture is highly responsive to soil conditions and hormonal signals. This compound, as an auxin, profoundly influences root development, particularly the formation of lateral roots. researchgate.net

Researchers use a variety of techniques to analyze these changes. A common method involves growing plants on agar (B569324) plates, which allows for easy visualization and imaging of the root system. researchgate.net Following treatment with NAA, images of the roots are captured and analyzed using specialized software to quantify architectural traits. researchgate.net

Several software tools have been developed for the semi-automated analysis of root system architecture from 2D images, including:

SmartRoot: An open-source tool that can quantify root length, diameter, growth, and topology from a wide range of image types. quantitative-plant.orggithub.io

RootNav: A tool for semi-automated navigation and tracing of complex root architectures, capturing both topological and geometrical data. researchgate.net

RhizoVision Explorer: An open-source software for measuring root traits like length, diameter, area, and volume from images. nih.gov

Root System Analyser: A software package that analyzes 2D images or image sequences to measure traits like root length, radius, and branching angles. researchgate.netunivie.ac.at

Research using these techniques has demonstrated that NAA treatment significantly increases the number of lateral roots in wild-type seedlings. researchgate.net This stimulation of adventitious and lateral root formation is a hallmark characteristic of auxin activity. nih.gov For example, studies on Arabidopsis have shown that while auxin transport inhibitors can block lateral root formation, this blockage can be rescued by the external application of NAA, confirming its direct role in initiating these roots. nih.gov

Controlled Environment Studies

To isolate the effects of this compound from confounding environmental variables, researchers conduct studies in highly controlled environments. These settings allow for the precise manipulation of factors like light, temperature, humidity, and nutrient availability.

In vitro (in glass) and ex vitro (out of glass) experimental designs are fundamental in plant tissue culture and are widely used to study the effects of plant growth regulators like this compound. qima-lifesciences.com These techniques are particularly crucial for micropropagation and for studying root development under sterile conditions. wikipedia.orgresearchtrend.net

In vitro studies involve culturing plant tissues (explants) on a sterile nutrient medium, such as Murashige and Skoog (MS) medium, supplemented with the compound of interest. plantmedia.comresearchgate.net For example, in a study on Aloe vera, lateral shoot explants were cultured on MS medium with various concentrations of NAA. researchgate.net This approach allows for precise control over the chemical environment. Results showed that 1.5 mg/l NAA was optimal for inducing the highest number of roots, while 2.5 mg/l was best for shoot proliferation. researchgate.net

Ex vitro experiments typically involve taking microshoots propagated in vitro and inducing rooting in a non-sterile, greenhouse environment. iiste.orgresearchgate.net This method is often explored to reduce the time and cost of micropropagation. mdpi.com In a common ex vitro design, the basal ends of microshoots are dipped in an auxin solution before being planted in a growing medium. iiste.orgresearchgate.net A study on sugarcane found that dipping shoots in a 20 mg/l NAA solution overnight resulted in a 76% rooting frequency. iiste.orgresearchgate.net Similarly, pretreating Pseudostellaria heterophylla microshoots with 100 mg·L−1 NAA for 1 minute achieved an 86.7% rooting success rate ex vitro. mdpi.com

Comparing the two designs, ex vitro rooting can be more efficient for commercial production, though in vitro methods may yield higher rooting rates but with potentially less developed root systems that are more vulnerable during acclimatization. mdpi.comresearchgate.net

Table 2: Comparison of In Vitro vs. Ex Vitro Rooting of Sugarcane with NAA

| Genotype | Experimental Design | NAA Concentration (mg/L) | Rooting Frequency (%) | Average No. of Roots | Average Root Length (cm) |

|---|---|---|---|---|---|

| N52 | Ex Vitro | 20 | 76 | 8.06 | 5.88 |

| N53 | Ex Vitro | 30 | 70 | 4.52 | 5.42 |

| Aloe vera | In Vitro | 1.5 | 90 | 5.0 | Not Reported |

Data compiled from studies on Saccharum officinarum L. and Aloe vera, showcasing typical results from ex vitro and in vitro rooting experiments. researchgate.netiiste.orgresearchgate.net

Soilless culture systems, such as hydroponics, aeroponics, and substrate cultures (using materials like perlite, rockwool, or sand), provide another layer of environmental control for research. ekb.eg These systems allow for precise manipulation of the nutrient solution delivered to the roots, making them ideal for studying the interplay between hormonal compounds and plant nutrition. researchgate.netiau.ir

The ammonium component of this compound is itself a significant factor in these systems, as the ratio of ammonium (NH₄⁺) to nitrate (NO₃⁻) in the nutrient solution can dramatically affect root architecture and nutrient uptake. researchgate.net

A study on valerian grown in an aeroponic system investigated the effects of different concentrations of NAA applied as a foliar spray. researchgate.netiau.ir The results showed that increasing NAA concentration from 0 to 0.5 mg/l significantly increased root length, root volume, and root dry weight. researchgate.netiau.ir This demonstrates the effectiveness of soilless systems in quantifying the direct impact of NAA on root and shoot development in the absence of soil-based variables. researchgate.net

Substrate-based studies also provide valuable insights. For instance, research on rosemary grown in saline soil (a form of substrate stress) found that foliar application of NAA up to 200 ppm could mitigate the harmful effects of salinity and improve growth parameters. ekb.eg

Formulation and Delivery Systems in Research

The effectiveness of a plant growth regulator is influenced not only by its chemical nature but also by its formulation and delivery method. Research into this compound and its active component, NAA, explores various formulations to optimize its application and efficacy.

NAA is formulated as its sodium, potassium, or ammonium salts, or as an ethyl ester. epa.gov These different forms can have varying solubility and stability, which impacts their use in research and agriculture. The ammonium salt, this compound, provides both the auxin signal and a source of nitrogen.

A critical area of research is the development of controlled-release formulations (CRFs). iaea.orgresearchgate.net CRFs are designed to release the active ingredient slowly over time, which can improve efficacy, reduce the amount of chemical needed, and minimize environmental losses. nih.govnih.gov This technology, adapted from the pharmaceutical industry, involves encapsulating the active compound in a protective matrix, such as synthetic or natural polymers. researchgate.netmdpi.com For herbicides and other agrochemicals, CRFs using materials like alginate and kaolin (B608303) have been developed to modulate the release rate of the active ingredient. nih.gov While specific CRF research for this compound is not widely documented, the principles are directly applicable and represent an advanced approach to its delivery in agricultural and research settings.

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 1-Naphthaleneacetic acid | NAA |

| This compound | - |

| Indole-3-acetic acid | IAA |

| Indole-3-butyric acid | IBA |

| Murashige and Skoog medium | MS |

Future Research Directions and Applications

Elucidation of Novel Signaling Pathways

The canonical auxin signaling pathway involves the TRANSPORT INHIBITOR RESPONSE 1 (TIR1)/AUXIN-SIGNALING F-BOX (AFB) receptors, Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and Auxin Response Factors (ARFs). researchgate.net When auxin concentrations are low, Aux/IAA proteins bind to ARFs, preventing them from regulating the expression of auxin-responsive genes. nih.gov An increase in auxin levels leads to the formation of a co-receptor complex between TIR1/AFB and Aux/IAA proteins, which tags the Aux/IAA for degradation by the 26S proteasome. researchgate.net This degradation releases ARFs to activate or repress the transcription of target genes. researchgate.net

Future research will likely focus on identifying novel components and downstream effectors of this core pathway, particularly those specific to the action of synthetic auxins like 1-naphthaleneacetic acid (NAA), the active component of Ammonium (B1175870) 1-naphthaleneacetate. Studies have already shown that different auxins, such as NAA and 2,4-dichlorophenoxyacetic acid (2,4-D), can activate different signaling pathways to control cell division and elongation. nih.gov For instance, in tobacco cell cultures, NAA was found to stimulate cell elongation at concentrations much lower than those needed for cell division, whereas 2,4-D primarily promoted cell division. nih.gov

Further investigations are needed to uncover the nuances of how Ammonium 1-naphthaleneacetate interacts with various signaling cascades, including potential crosstalk with other plant hormones like gibberellins, cytokinins, and ethylene (B1197577). Understanding these interactions is crucial for a complete picture of its regulatory role in plant development. nih.gov Research into the Target of Rapamycin (TOR) signaling network has indicated that auxins like NAA can activate TOR in the presence of glucose, suggesting a link between auxin signaling and central growth control pathways. researchgate.net

| Research Area | Focus | Potential Discovery |

| Downstream Targets | Identification of novel genes and proteins regulated by ARFs upon this compound application. | New molecular players in auxin-mediated developmental processes. |

| Hormonal Crosstalk | Investigation of the interaction between this compound signaling and other phytohormone pathways. | Integrated understanding of hormonal regulation of plant growth. |

| Receptor Specificity | Characterization of the binding affinities and specificities of different TIR1/AFB receptors for this compound. | Insights into the differential responses to various auxins. |

| Non-canonical Pathways | Exploration of signaling mechanisms independent of the TIR1/AFB pathway. | Alternative routes of auxin perception and signal transduction. |

Genetic Engineering for Enhanced Response or Production

Genetic engineering offers promising avenues for enhancing plant responses to this compound, thereby improving agricultural traits. journaljabb.com By manipulating key genes in the auxin signaling pathway, it is possible to create crops with desired characteristics such as improved root architecture, increased fruit set, and altered growth habits. mdpi.com

One approach involves modifying the expression or function of ARFs and Aux/IAA proteins. researchgate.net For example, expressing a mutant Aux/IAA protein that is resistant to degradation can lead to a dominant auxin-resistant phenotype, which could be engineered to control specific developmental processes like lateral root formation. researchgate.net Conversely, overexpressing certain ARFs has the potential to enhance sensitivity to auxin and promote specific growth responses. mdpi.com

Another strategy is the introduction of auxin-synthesis encoding genes, which can lead to increased endogenous auxin levels. In grapes, the introduction of the DefH9-iaaM gene, which codes for an enzyme involved in auxin biosynthesis, resulted in an increased number of inflorescences and berries per bunch. nih.gov Such approaches could be used to enhance the productivity of various crops.

Future genetic engineering efforts may focus on fine-tuning the expression of these genes in specific tissues or at particular developmental stages to achieve precise control over plant growth and development, without causing undesirable side effects. mdpi.com

| Gene Target | Genetic Modification | Plant Species | Enhanced Trait |

| DefH9-iaaM | Overexpression | Grape (Vitis vinifera) | Increased number of inflorescences and berries. nih.gov |

| OsARF11, OsARF6 | Overexpression | Rice (Oryza sativa) | Positive regulation of grain size. mdpi.com |

| Mutant Aux/IAA | Tissue-specific expression | Arabidopsis thaliana | Inhibition of lateral root formation. researchgate.net |

| Mutant ARF19 | Expression of a variant lacking the PB1 domain | Arabidopsis thaliana | Constitutive auxin signaling and altered gene expression. nih.gov |

Integration with Multi-omics Data for Systems Biology Understanding

A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, is essential for a comprehensive understanding of the complex molecular networks regulated by this compound. mdpi.com Multi-omics studies can reveal how changes at one molecular level cascade to affect others, ultimately leading to the observed physiological responses.

Transcriptomic analyses have been used to identify differentially expressed genes in response to NAA treatment. For example, in a study on Rehmannia glutinosa, NAA treatment led to the up-regulation of 596 genes and the down-regulation of 517 genes, providing a global view of the transcriptional changes induced by this synthetic auxin. nih.gov

Metabolomic studies can identify changes in the levels of various metabolites following the application of this compound. In the same Rehmannia glutinosa study, NAA treatment resulted in the up-regulation of 11 and down-regulation of 18 differentially accumulated metabolites. nih.gov Integrating these metabolomic data with transcriptomic data can help to link changes in gene expression to alterations in metabolic pathways. nih.gov

Future research will focus on more sophisticated integration of these multi-omics datasets to construct predictive models of plant responses to this compound. This will enable a more holistic understanding of its mode of action and facilitate the development of more effective agricultural applications.

| Omics Approach | Key Findings in Response to NAA |

| Transcriptomics | Identification of hundreds of differentially expressed genes, including those involved in hormone signaling, cell wall modification, and stress responses. nih.gov |

| Proteomics | Characterization of changes in the abundance of proteins involved in auxin perception, signal transduction, and downstream cellular processes. |

| Metabolomics | Detection of alterations in the levels of primary and secondary metabolites, providing insights into the metabolic reprogramming induced by NAA. nih.gov |

| Integrative Omics | Elucidation of the connections between gene expression, protein levels, and metabolic pathways to build comprehensive models of auxin action. |

Development of Advanced Delivery Technologies for Targeted Physiological Responses

The development of advanced delivery technologies for this compound is a critical area of research aimed at improving its efficacy, reducing environmental impact, and enabling more targeted physiological responses. nih.gov Conventional application methods can be inefficient, leading to degradation of the active compound and off-target effects.

One promising approach is the encapsulation of auxins in nanocarriers, which can protect the hormone from degradation and provide a sustained release. nih.gov Various materials are being explored for this purpose, including biopolymers like chitosan (B1678972) and alginate, as well as inorganic nanoparticles such as silver and zinc oxide. mdpi.combohrium.com For instance, chitosan nanoparticles have been shown to be effective carriers for auxins, enhancing their stability and bioavailability for improved adventitious rooting in apple rootstocks. nih.gov

Microencapsulation is another advanced delivery strategy that involves enclosing the active ingredient within a polymer matrix. mdpi.com This technology allows for the controlled release of the plant growth regulator over an extended period, which can be particularly beneficial for ensuring a consistent physiological response throughout the plant's growth cycle. scielo.org.mx The release of the encapsulated agent can be triggered by specific environmental cues, such as pH changes. researchgate.net

Future research will focus on optimizing these delivery systems for specific applications, including tailoring the release kinetics and targeting the delivery to particular plant tissues or organs.

| Delivery Technology | Carrier Material | Key Advantages |

| Nanoparticles | Chitosan, Silver (Ag), Zinc Oxide (ZnO) | Enhanced stability, bioavailability, and controlled release. nih.govbohrium.com |

| Microencapsulation | Chitosan/Alginate | Protection from degradation, sustained release, reduced application frequency. mdpi.commdpi.com |

| Layered Double Hydroxides | Zinc-Aluminum (Zn-Al) | pH-dependent controlled release. researchgate.net |

Comparative Studies Across Diverse Plant Species and Genotypes

The response of plants to this compound can vary significantly not only between different species but also among different genotypes or cultivars within the same species. mdpi.com Comparative studies are therefore essential to understand the genetic basis of these differential responses and to tailor the application of this plant growth regulator for optimal results in specific crops.

Research has shown that even closely related species or different accessions of the same species can exhibit significant variation in their physiological and transcriptional responses to auxins. nih.gov For example, a study on different plum cultivars revealed variations in their sensitivity to NAA, which affected flowering and fruit development. researchgate.net

Quantitative Trait Loci (QTL) mapping is a powerful tool for identifying the genetic regions responsible for this natural variation in auxin response. nih.gov By identifying QTLs associated with traits like root growth in response to auxin, researchers can pinpoint candidate genes that control these responses. nih.gov This knowledge can then be used in breeding programs to develop crop varieties with enhanced responsiveness to this compound.

Future comparative studies will likely involve a broader range of plant species, including important agricultural crops and their wild relatives, to explore the full spectrum of natural variation in auxin responses. Integrating these studies with genomic and transcriptomic data will provide a deeper understanding of the evolution of auxin signaling pathways and the genetic basis of differential responses.

| Plant Species/Genotype | Differential Response to NAA |

| Arabidopsis thaliana accessions | Significant variation in root growth inhibition and hypocotyl elongation. nih.gov |

| Plum (Prunus salicina) cultivars | Differences in auxin sensitivity affecting flowering and fruit size. researchgate.net |

| Tobacco (Nicotiana tabacum) | NAA stimulates cell elongation at lower concentrations than cell division. nih.gov |

| Mokara Chark Kuan orchid | 25 mg/L NAA significantly increased plant height and root number. ufu.br |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing ammonium 1-naphthaleneacetate in laboratory settings?

- Methodological Answer : Synthesis typically involves neutralizing 1-naphthaleneacetic acid with ammonium hydroxide under controlled pH conditions. Characterization requires analytical techniques such as HPLC (for purity assessment), NMR spectroscopy (to confirm molecular structure), and mass spectrometry (for molecular weight validation). Stability testing should include thermogravimetric analysis (TGA) to assess decomposition temperatures. Storage recommendations (e.g., desiccated, -20°C) align with protocols for analogous salts like sodium 1-naphthaleneacetate .

Q. How should researchers design experiments to assess the solubility and stability of this compound under varying environmental conditions?

- Methodological Answer : Use a factorial design to test variables such as pH (3–10), temperature (4–40°C), and solvent polarity (water, DMSO, ethanol). Monitor solubility via UV-Vis spectroscopy and stability via accelerated degradation studies (e.g., 40°C/75% relative humidity for 30 days). Include controls like potassium 1-naphthaleneacetate for comparative analysis. Document deviations using frameworks from peer-reviewed toxicological profiles to ensure reproducibility .

Advanced Research Questions

Q. What mechanistic approaches are used to study the effects of this compound on fungal sporulation and mycelial growth?

- Methodological Answer : Conduct in vitro assays with fungal pathogens (e.g., Fusarium spp.) exposed to gradient concentrations (0.1–100 µg/mL). Quantify sporulation via hemocytometry and mycelial biomass via dry-weight measurements. Use transcriptomic analysis (RNA-seq) to identify genes involved in stress responses (e.g., oxidative stress pathways). Compare results to potassium 1-naphthaleneacetate, which is known to alter fungal cell surface morphology and viability .

Q. How can researchers address contradictions in toxicological data regarding this compound’s environmental impact?

- Methodological Answer : Apply systematic review protocols from toxicological profiles (e.g., ATSDR guidelines):

- Literature screening : Use PubMed/TOXCENTER queries combining terms like “this compound,” “environmental fate,” and “biomonitoring” .

- Data validation : Prioritize peer-reviewed studies meeting inclusion criteria (Table B-1 in ), such as route of exposure (oral/inhalation) and endpoints (hepatic/renal effects).